molecular formula C23H19ClN2O3S B3931792 4-chloro-N-{2-[(2-furylmethyl)amino]-1,2-dihydro-1-acenaphthylenyl}benzenesulfonamide

4-chloro-N-{2-[(2-furylmethyl)amino]-1,2-dihydro-1-acenaphthylenyl}benzenesulfonamide

Cat. No.: B3931792
M. Wt: 438.9 g/mol
InChI Key: YNYGNSFWRFHYGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-{2-[(2-furylmethyl)amino]-1,2-dihydro-1-acenaphthylenyl}benzenesulfonamide is a useful research compound. Its molecular formula is C23H19ClN2O3S and its molecular weight is 438.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 438.0804913 g/mol and the complexity rating of the compound is 691. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The compound, also known as Furosemide , primarily targets the kidneys . It is a potent loop diuretic that acts on the kidneys to ultimately increase water loss from the body .

Mode of Action

Furosemide works by inhibiting the reabsorption of sodium by the kidneys . This inhibition leads to an increase in the excretion of water from the body, thereby helping to alleviate conditions such as edema due to heart failure, liver scarring, or kidney disease .

Biochemical Pathways

The primary biochemical pathway affected by Furosemide is the sodium reabsorption pathway in the kidneys . By inhibiting this pathway, Furosemide increases the excretion of water from the body, which can help to reduce fluid buildup in conditions such as congestive heart failure .

Pharmacokinetics

When given intravenously, Furosemide typically takes effect within five minutes; when taken orally, it typically metabolizes within an hour . It is recommended that serum electrolytes (especially potassium), serum CO2, creatinine, BUN levels, and liver and kidney functioning be monitored in patients taking Furosemide .

Result of Action

The primary result of Furosemide’s action is the increased excretion of water from the body . This can help to alleviate symptoms of conditions such as congestive heart failure, liver scarring, or kidney disease by reducing fluid buildup . Common side effects include orthostatic hypotension (decrease in blood pressure while standing, and associated lightheadedness), tinnitus (ringing in the ears), and photosensitivity (sensitivity to light) .

Properties

IUPAC Name

4-chloro-N-[2-(furan-2-ylmethylamino)-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O3S/c24-16-9-11-18(12-10-16)30(27,28)26-23-20-8-2-5-15-4-1-7-19(21(15)20)22(23)25-14-17-6-3-13-29-17/h1-13,22-23,25-26H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNYGNSFWRFHYGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(C(C3=CC=C2)NS(=O)(=O)C4=CC=C(C=C4)Cl)NCC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-N-{2-[(2-furylmethyl)amino]-1,2-dihydro-1-acenaphthylenyl}benzenesulfonamide
Reactant of Route 2
4-chloro-N-{2-[(2-furylmethyl)amino]-1,2-dihydro-1-acenaphthylenyl}benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
4-chloro-N-{2-[(2-furylmethyl)amino]-1,2-dihydro-1-acenaphthylenyl}benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
4-chloro-N-{2-[(2-furylmethyl)amino]-1,2-dihydro-1-acenaphthylenyl}benzenesulfonamide
Reactant of Route 5
4-chloro-N-{2-[(2-furylmethyl)amino]-1,2-dihydro-1-acenaphthylenyl}benzenesulfonamide
Reactant of Route 6
4-chloro-N-{2-[(2-furylmethyl)amino]-1,2-dihydro-1-acenaphthylenyl}benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.